molecular formula C18H18N4O3 B11644422 3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11644422
M. Wt: 338.4 g/mol
InChI Key: SCVNHVDZEQQBEY-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan ring, and a pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-ethoxybenzaldehyde with furan-2-carbohydrazide under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, often using a cyclization agent such as acetic anhydride or phosphorus oxychloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ethoxyphenyl group can be reduced to form the corresponding phenol or alkyl derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ethoxyphenyl group may produce phenolic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(3-chlorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(3-bromophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-3-24-14-7-4-6-13(10-14)15-11-16(21-20-15)18(23)22-19-12(2)17-8-5-9-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

SCVNHVDZEQQBEY-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CO3

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.